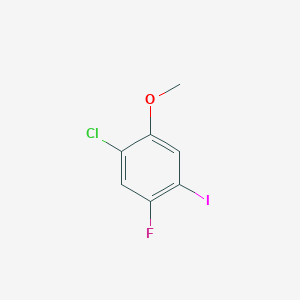

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene

Description

Properties

IUPAC Name |

1-chloro-5-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUUOGFNHFWKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627063 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153122-59-9 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene

Executive Summary

This document provides a comprehensive technical guide for the synthesis and analytical characterization of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the strategic considerations for its synthesis via electrophilic aromatic iodination. We present a detailed, field-proven protocol, elucidate the mechanistic rationale behind the chosen methodology, and outline a full suite of analytical techniques for structural verification and purity assessment. The synthesis is predicated on a highly regioselective iodination of the precursor, 1-chloro-5-fluoro-2-methoxybenzene, leveraging the synergistic directing effects of the existing substituents.

Introduction and Strategic Importance

This compound is a highly functionalized haloanisole derivative. Its utility in synthetic chemistry stems from the orthogonal reactivity of its substituents. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of complex carbon frameworks.[1][2] The chloro, fluoro, and methoxy groups modulate the electronic properties and steric environment of the molecule, making it an attractive scaffold for the development of novel pharmaceutical agents and advanced materials. The precise arrangement of these functional groups allows for targeted derivatization, providing a pathway to complex molecular architectures.

Synthetic Strategy: A Mechanistic Approach

Retrosynthetic Analysis

The most logical and efficient approach to constructing this compound is through a late-stage iodination of a readily accessible precursor. The key transformation is an electrophilic aromatic substitution (SEAr) reaction.

Our retrosynthetic analysis identifies 1-chloro-5-fluoro-2-methoxybenzene as the ideal starting material. This precursor contains the core chloro-fluoro-methoxy-benzene scaffold, requiring only the regioselective installation of an iodine atom at the C4 position.

Rationale for Regioselectivity

The success of this synthesis hinges on controlling the position of iodination. The regiochemical outcome is dictated by the combined electronic effects of the substituents on the aromatic ring.

-

Methoxy Group (-OCH₃) at C2: This is a powerful activating group due to its +M (mesomeric) effect, strongly directing incoming electrophiles to the ortho (C3) and para (C5) positions.

-

Chloro (-Cl) at C1 and Fluoro (-F) at C5: These are deactivating groups due to their -I (inductive) effect, but they are also ortho, para-directors via their +M effect. The chloro group directs to C2, C4, and C6, while the fluoro group directs to C2, C4, and C6.

Synergistic Directing Effects: The position most favorable for electrophilic attack is C4. This is because it is:

-

Para to the chloro group at C1.

-

Ortho to the fluoro group at C5.

-

Critically, it is the only available position that benefits from the directing influence of both halogens without significant steric hindrance. The powerful methoxy group activates the entire ring, but the C4 position is uniquely favored by the convergence of directing effects from the other substituents.

This predictable regioselectivity allows for a clean transformation with a high yield of the desired isomer, forming the thermodynamic basis of our synthetic protocol.

Caption: Directing effects for iodination at the C4 position.

Experimental Protocol: Synthesis

This protocol is based on well-established methods for the iodination of activated aromatic systems using N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodine source.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 1-Chloro-5-fluoro-2-methoxybenzene | ≥98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Alfa Aesar |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR Chemicals |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |

| Brine (Saturated NaCl) | ACS Reagent | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and consumables

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 1-chloro-5-fluoro-2-methoxybenzene (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) in one portion. The mixture may turn yellow or orange.

-

Catalyst Addition: Cool the flask in an ice-water bath. Slowly add trifluoroacetic acid (0.2 eq) dropwise. TFA serves as a catalyst to activate the NIS, generating a more potent electrophilic iodine species.[4]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The product spot should appear at a lower Rf value than the starting material. The reaction is complete upon consumption of the starting material.

-

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate. Shake until the organic layer becomes colorless, indicating that excess iodine has been quenched.

-

Work-up:

-

Add ethyl acetate to dilute the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:EtOAc).

-

Combine the product-containing fractions and evaporate the solvent to yield this compound as a white to off-white solid.

-

Characterization and Data Analysis

A combination of spectroscopic and analytical methods is required to unambiguously confirm the structure and purity of the synthesized compound.

Predicted Analytical Data

| Technique | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₅ClFIO |

| Molecular Weight | 286.47 g/mol [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.7 (d, 1H, Ar-H), δ ~6.8-7.0 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃). The aromatic protons will show coupling consistent with their relative positions. |

| ¹³C NMR (100 MHz, CDCl₃) | Expected peaks in the aromatic region (δ ~100-160 ppm), a peak for the methoxy carbon (δ ~55-60 ppm), and a peak at the carbon bearing the iodine (δ ~80-90 ppm). |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 286. The spectrum will exhibit a characteristic M+2 peak at m/z 288 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of one chlorine atom.[6][7] |

| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3000-3100 (Ar C-H), ~2850-2950 (Aliphatic C-H), ~1580, 1480 (C=C stretch), ~1250 (C-O stretch), ~1000-1100 (C-F stretch), ~700-800 (C-Cl stretch), ~500-600 (C-I stretch).[8] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the regiochemistry. The presence of two distinct signals in the aromatic region, each integrating to one proton and appearing as doublets (or doublets of doublets due to F-H coupling), confirms the disubstitution pattern on the ring. The singlet for the methoxy group confirms its integrity.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass matching the calculated exact mass of 285.9058 Da.[5]

-

Elemental Analysis: For final confirmation, elemental analysis should yield carbon, hydrogen, and halogen content consistent with the molecular formula C₇H₅ClFIO.

Workflow Visualization

The overall process from synthesis to final characterization can be visualized as a logical workflow.

Caption: Overall workflow for synthesis and characterization.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis of this compound. The strategy is underpinned by a clear understanding of electrophilic aromatic substitution principles, ensuring a highly regioselective and efficient transformation. The detailed protocol provides a self-validating system with in-process controls, and the comprehensive characterization plan ensures the unambiguous structural confirmation of the final product. This molecule represents a valuable intermediate for further synthetic elaboration, and the methods described herein provide a clear and accessible pathway for its production in a research setting.

References

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]

-

Synthesis of iodoarenes. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (2023). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Holch, R., & Culbertson, J. B. (1930). Iodination of Anisole. UNI ScholarWorks. Retrieved January 9, 2024, from [Link]

-

Iodination of substituted indoles. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Knoevenagel condensation synthesis of novel 2-methoxyethyl phenylcyanoacrylates. (2022). ChemRxiv. Retrieved January 9, 2024, from [Link]

-

Electrophilic halogenation. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

-

3-Chloro-1-fluoro-2-iodo-4-methoxybenzene. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

1-Chloro-4-iodobenzene. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

Benzene, 1-chloro-4-methyl-. (n.d.). NIST WebBook. Retrieved January 9, 2024, from [Link]

-

EPA/NIH Mass Spectral Data Base. (1978). GovInfo. Retrieved January 9, 2024, from [Link]

Sources

- 1. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. 3-Chloro-1-fluoro-2-iodo-4-methoxybenzene | C7H5ClFIO | CID 164893260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]

- 7. govinfo.gov [govinfo.gov]

- 8. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene

Introduction: Unveiling a Key Building Block in Modern Chemistry

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, a polysubstituted aromatic compound, represents a molecule of significant interest in the realms of medicinal chemistry, material science, and synthetic organic chemistry. The strategic placement of chloro, fluoro, iodo, and methoxy groups on the benzene ring imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its physicochemical characteristics, offering insights crucial for researchers, scientists, and professionals in drug development. Understanding these properties is paramount as they fundamentally influence a molecule's behavior in biological systems and its suitability for various applications.[1][2][3][4][5]

The interplay of lipophilicity, solubility, and electronic effects governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of modern drug discovery.[1][2][3][4][5] This document will delve into the known and predicted properties of this compound, provide standardized protocols for their experimental determination, and discuss the implications of these properties in a research and development context.

Molecular and Physicochemical Profile

A comprehensive, experimentally verified physicochemical profile for this compound is not extensively documented in publicly available literature. However, we can compile a profile based on data from chemical suppliers and computational predictions. It is crucial to recognize that computationally derived values provide valuable estimations but should be confirmed through experimental validation.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 153122-59-9 | [6] |

| Molecular Formula | C₇H₅ClFIO | [7] |

| Molecular Weight | 286.47 g/mol | [7][8] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water (predicted) | N/A |

| XLogP3 | 3.3 | [8] |

| Topological Polar Surface Area | 9.2 Ų | [8] |

| Stability | Stable under recommended storage conditions | N/A |

Note: "Not available" indicates that experimentally determined data was not found in the searched resources. Predicted values are based on computational models.

Experimental Protocols for Physicochemical Characterization

To bridge the gap in experimental data, this section provides detailed, step-by-step methodologies for determining key physicochemical properties. These protocols are designed to be self-validating and are standard practice in the field.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress the melting range.[9]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the solid compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[10][11]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[12]

-

Purity Assessment: A sharp melting range (e.g., 1-2°C) is indicative of a pure compound. A broad range suggests the presence of impurities.[9]

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a crucial property, particularly in drug development, as it affects a compound's absorption and bioavailability.[3][13] The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]

Methodology: Qualitative Solubility Testing

-

Initial Solvent Screening:

-

Place approximately 2-5 mg of the compound into separate, clean, and dry test tubes.[14]

-

To each test tube, add 0.1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in a stepwise manner.[15]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[13]

-

Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in each solvent.[13]

-

-

Acid-Base Solubility: For compounds insoluble in water, their solubility in acidic or basic solutions can indicate the presence of functional groups.[16]

Caption: Decision tree for qualitative solubility testing.

Spectral Properties: A Glimpse into Molecular Structure

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing and electron-donating effects of the substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon atom.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns can provide further structural information.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications and Future Directions

Substituted halobenzenes are versatile intermediates in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of multiple, distinct halogen atoms (F, Cl, I) on this compound allows for selective and sequential reactions, making it a valuable building block for the synthesis of complex molecules. Its potential applications could span the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research is warranted to fully explore the synthetic utility and potential biological activity of this compound and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a complete set of experimentally determined data is not yet available, this document offers a solid foundation based on predicted values and established analytical protocols. A thorough understanding and experimental determination of its properties are essential for its effective application in research and development. The methodologies and insights presented herein are intended to empower researchers to confidently work with and characterize this and other novel chemical entities.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Basic and Clinical Pharmacy, 6(2), 33.

- Maccari, R., & Ottanà, R. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 10(4), 341-359.

- Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775.

- Fiveable. (n.d.). Physicochemical properties. In Medicinal Chemistry Class Notes.

- Melting point determination. (n.d.). Retrieved from a university chemistry department website.

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- CymitQuimica. (2024). Safety Data Sheet: this compound.

- Experiment (1) determination of melting points. (2021).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- LookChem. (2023). What are the physicochemical properties of drug?.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- ChemScene. (n.d.). 1-Chloro-2-fluoro-4-iodo-3-methoxy-5-methylbenzene.

- Clarion University. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.).

- BLDpharm. (n.d.). 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene.

- BLDpharm. (n.d.). 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups.

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2013). Safety Data Sheet: 4-Chloro-2-fluoronitrobenzene.

- BLDpharm. (n.d.). 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.

- Fluorochem. (n.d.). 1-CHLORO-2-FLUORO-4-METHOXY-5-NITROBENZENE.

- PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.).

- Chemsrc. (n.d.). 1-Chloro-4-methoxybenzene.

- ChemScene. (n.d.). 1-Chloro-5-fluoro-2-iodo-3-methoxybenzene.

- Benchchem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.

- PubChem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- BLDpharm. (n.d.). 4-Chloro-1-iodo-2-methoxybenzene.

- Echemi. (n.d.). 1-Chloro-4-fluoro-2-(trifluoromethyl)

- ChemicalBook. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene synthesis.

- PubChem. (n.d.). 3-Chloro-1-fluoro-2-iodo-4-methoxybenzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).

- G. K. S., G. G. K., & K. G. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.

- ChemicalBook. (n.d.). 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,4-DICHLORO-2-IODOBENZENE(29682-41-5) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 1-chloro-2-iodo-5-methoxy-4-nitrobenzene.

- AOBChem USA. (n.d.). 5-Chloro-2-fluoro-1-iodo-3-methoxybenzene.

- ChemicalBook. (n.d.). Benzene, 1-chloro-5-fluoro-3-iodo-2-methoxy-.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane.

- He, S., et al. (2020). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules, 25(10), 2345.

- Thermo Fisher Scientific. (n.d.). Research and Chemicals.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. fiveable.me [fiveable.me]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-Chloro-1-fluoro-2-iodo-4-methoxybenzene | C7H5ClFIO | CID 164893260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. chem.ws [chem.ws]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to Substituted Chloro-Fluoro-Iodo-Methoxybenzenes for Advanced Research and Drug Development

Introduction: The Strategic Value of Polysubstituted Halobenzenes

Halogenated aromatic compounds are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The introduction of multiple, distinct halogen atoms onto a benzene ring, along with other functional groups like a methoxy moiety, creates a highly versatile scaffold for several reasons:

-

Orthogonal Reactivity: The different halogens (F, Cl, I) exhibit distinct reactivities in common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for sequential and site-selective introduction of new functionalities.

-

Modulation of Physicochemical Properties: Halogens significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] The strategic placement of fluorine, in particular, can enhance metabolic stability and binding interactions.

-

Halogen Bonding: Heavier halogens like iodine and bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized and exploited in rational drug design to enhance ligand-protein binding affinity and selectivity.[4][5]

The chloro-fluoro-iodo-methoxybenzene series, therefore, represents a rich source of intermediates for the synthesis of complex and biologically active molecules.

Isomers of Chloro-Fluoro-Iodo-Methoxybenzene: A Comparative Overview

While the specific isomer 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is not prominently documented, several other isomers are commercially available and have been characterized. The table below summarizes key information for these related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene | 741715-69-5 | C₇H₅ClFIO | 286.47 g/mol |

| 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene | 677741-99-0 | C₇H₅ClFIO | 286.47 g/mol |

| 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene | 1228093-59-1 | C₇H₅ClFIO | 286.47 g/mol |

Data sourced from publicly available chemical supplier databases.

Chemical Structure Visualization

Caption: A simplified retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative protocol for a key transformation, such as a Sandmeyer-type reaction, which could be adapted for the synthesis of the target compound.

-

Diazotization of the Amine Precursor:

-

Dissolve the starting aniline (e.g., 4-Amino-2-chloro-6-fluoroanisole) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired iodo-substituted benzene.

-

Spectroscopic Characterization

The structural elucidation of substituted halobenzenes relies heavily on spectroscopic techniques.

-

¹H NMR Spectroscopy: The aromatic region (typically 6.5-8.5 ppm) will show characteristic splitting patterns depending on the substitution pattern. The number of protons and their coupling constants (J-values) provide crucial information about the relative positions of the substituents. [6]* ¹³C NMR Spectroscopy: Aromatic carbons typically resonate in the 120-150 ppm range. The number of distinct signals can indicate the degree of symmetry in the molecule. [7]* Infrared (IR) Spectroscopy: Characteristic C-H stretching vibrations for aromatic rings appear just above 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern. [8]* Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a key diagnostic feature.

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of halogens is a well-established strategy in drug design. [5]A scaffold like this compound offers several advantages:

-

Metabolic Blocking: The fluorine atom can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Fine-tuning of pKa: The electron-withdrawing nature of the halogens can modulate the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

-

Vector for Further Synthesis: The iodine atom is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Signaling Pathway and Drug Interaction Visualization

Caption: Workflow illustrating the diversification of the core scaffold for drug discovery.

Conclusion

While the specific compound "this compound" remains elusive in common chemical databases, the broader family of chloro-fluoro-iodo-methoxybenzene isomers represents a class of high-value chemical intermediates. Their utility in constructing complex molecular architectures, driven by the orthogonal reactivity of the different halogen atoms, makes them powerful tools for researchers in drug discovery and materials science. This guide has provided a foundational overview of the known isomers, potential synthetic approaches, and the strategic rationale for their use in modern chemical research.

References

- Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. (2024).

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

- The Role of Halogenated Aromatics in Modern Synthesis. (n.d.).

-

Halogenase engineering and its utility in medicinal chemistry. (2018). National Institutes of Health. Retrieved from [Link]

-

Halogen atoms in the modern medicinal chemistry: hints for the drug design. (n.d.). PubMed. Retrieved from [Link]

-

Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Retrieved from [Link]

Sources

- 1. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 2. nbinno.com [nbinno.com]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Characterization of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. In the absence of published experimental spectra, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring both scientific integrity and reproducibility.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and donating groups on the benzene ring creates a distinct electronic and steric environment, making its unambiguous structural elucidation paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the characterization of such novel molecules.

This guide is structured to provide a foundational understanding of the expected spectroscopic signatures of this compound. By leveraging established principles of spectroscopy and analyzing the electronic effects of the substituents, we can predict the key features of its NMR, IR, and MS spectra. This predictive analysis is coupled with detailed experimental protocols to guide researchers in the empirical verification of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively, as well as their connectivity.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogen substituents (-Cl, -F, -I). The methoxy group will shield the protons, shifting them upfield, while the halogens will deshield them, causing a downfield shift.

-

H-3: This proton is ortho to the methoxy group and meta to the chloro and iodo groups. It is expected to be the more shielded of the two aromatic protons.

-

H-6: This proton is meta to the methoxy and iodo groups and ortho to the chloro group. It is expected to be the more deshielded proton.

The splitting pattern will be influenced by proton-proton coupling (³JHH) and proton-fluorine coupling (JHF).

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 6.8 - 7.1 |

| H-6 | 7.2 - 7.5 |

| -OCH₃ | 3.8 - 4.0 |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the substituents, with the carbon attached to the oxygen being the most deshielded in the aromatic region. Carbons bearing iodine often show a signal at a lower chemical shift than expected based on electronegativity alone, a phenomenon known as the "heavy atom effect".

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-OCH₃ | 55 - 60 |

| C-4 (C-I) | 90 - 100 |

| Aromatic Carbons | 110 - 160 |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine atom's environment. For fluoroaromatic compounds, the chemical shifts can be sensitive to the electronic nature of the other substituents on the ring.[1] A single resonance is expected, which will be split by the neighboring protons.

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (ppm, relative to CFCl₃) |

| F-5 | -110 to -130 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a small organic molecule like this compound.[2][3]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved. If not, the sample can be gently warmed or sonicated.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.[5]

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR, use a dedicated fluorine probe or tune a broadband probe to the fluorine frequency.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak can be used as an internal reference.[6] For ¹⁹F NMR, an external standard is often used.

-

Visualization of NMR Couplings

Caption: Predicted ¹H-¹H and ¹H-¹⁹F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and functional group vibrations.

| Predicted IR Data | ||

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch | Aromatic | 3100 - 3000 |

| C-H stretch | -OCH₃ | 2950 - 2850 |

| C=C stretch | Aromatic Ring | 1600 - 1450 |

| C-O stretch | Aryl ether | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-F stretch | Aryl fluoride | 1250 - 1100 |

| C-Cl stretch | Aryl chloride | 1100 - 1000 |

| C-I stretch | Aryl iodide | 600 - 500 |

| C-H out-of-plane bend | Substituted aromatic | 900 - 675 |

Experimental Protocol for FT-IR Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining IR spectra of solid samples.[7][8]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Cleaning:

-

After analysis, release the pressure clamp and remove the bulk of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Visualization of IR Functional Group Regions

Caption: Mapping of functional groups to IR regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), a high-energy electron beam bombards the sample, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[10]

-

Molecular Ion (M⁺˙): The molecular weight of this compound (C₇H₅ClFIO) is 286.47 g/mol . The mass spectrum should show a molecular ion peak at m/z 286. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 288 (M+2) with an intensity of about one-third of the M⁺˙ peak is expected.

-

Fragmentation: Aromatic compounds often show a stable molecular ion.[11] Common fragmentation pathways for this molecule would likely involve:

-

Loss of a methyl radical (·CH₃): [M - 15]⁺ at m/z 271.

-

Loss of a formyl radical (·CHO): [M - 29]⁺ at m/z 257.

-

Loss of a chlorine radical (·Cl): [M - 35]⁺ at m/z 251.

-

Loss of an iodine radical (·I): [M - 127]⁺ at m/z 159. Iodine is a good leaving group, so this fragmentation is likely.[12]

-

Experimental Protocol for Mass Spectrometry

This protocol describes the general procedure for obtaining an EI mass spectrum.[13]

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

The sample is introduced into the high-vacuum ion source of the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam to generate ions.

-

The resulting ions are accelerated and focused into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their m/z ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data, derived from fundamental principles and analysis of its chemical structure, offer a valuable starting point for researchers. The detailed, step-by-step protocols for data acquisition are designed to ensure high-quality, reproducible results. While these predictions are based on sound scientific reasoning, it is imperative that they are validated through empirical measurement. The combination of the predictive data and the provided methodologies will empower scientists to confidently undertake the synthesis and characterization of this and other novel chemical entities.

References

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

- Tolstoy, V. P., Chernyshova, I. V., & Skryshevsky, V. A. (2003).

- Ye, C. F. J., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.

-

Bartleby. (n.d.). IR Spectrum Of Anisole. [Link]

-

University of Colorado Boulder. (n.d.). Short Summary of 13C-NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Wong, F. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

-

University of California, Davis. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Scribd. (n.d.). 08 - Infrared Spectroscopy Manual. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]

-

ShortChemistry. (2020). Electron ionization and mass spectrometry. YouTube. [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

ResearchGate. (2025). High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

-

University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website. [Link]

-

Alibris. (n.d.). Infrared Spectroscopy Books. [Link]

-

Labcompare.com. (2021). FTIR Sample Handling Buyer's Guide. [Link]

-

ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. [Link]

-

AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

RSC Publishing. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

-

MMRC. (n.d.). Infrared Spectroscopy. [Link]

-

University of Washington. (n.d.). Fluorine NMR. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

MajidAli2020. (2022). IR Absorption Spectrum - Functional Group Regions. YouTube. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 6. mdpi.com [mdpi.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science. Its complex substitution pattern, featuring a mix of electron-donating (methoxy) and electron-withdrawing/halide groups (chloro, fluoro, iodo), imparts unique physicochemical properties that govern its behavior in solution and under stress. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. While specific experimental data for this exact compound is not widely available in public literature, this document synthesizes established principles and authoritative methodologies to empower researchers to generate reliable data. We will delve into the theoretical underpinnings of its expected solubility, provide field-proven protocols for empirical determination, and outline a robust strategy for assessing its chemical stability, grounded in international regulatory standards.

Introduction: Understanding the Molecule

The structure of this compound suggests a molecule of significant molecular weight and lipophilicity. The presence of four substituents on the benzene ring creates a sterically hindered and electronically complex system.

-

Lipophilicity: The large iodine atom and the benzene core contribute significantly to its nonpolar character. This predicts a low intrinsic solubility in aqueous media.

-

Polarity: The methoxy, fluoro, and chloro groups introduce polar moments. However, the overall molecular polarity is likely moderate and insufficient to overcome the dominant hydrophobic nature for significant aqueous solubility.

-

Reactivity: The carbon-iodine bond is the most probable site of chemical instability, being susceptible to photolytic and certain nucleophilic attacks. The methoxy group could be susceptible to acidic hydrolysis under harsh conditions.

A thorough understanding of its solubility and stability is a critical prerequisite for any application, from designing drug delivery systems to ensuring shelf-life and preventing the formation of potentially toxic degradants.

Solubility Profile: Theoretical and Practical Assessment

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.[1][2] For pharmaceutical development, both aqueous and organic solvent solubility are of paramount importance.

Predicted Solubility Characteristics

Based on its structure, we can anticipate the following solubility trends:

-

Aqueous Solubility: Expected to be very low (<10 mg/L). The molecule lacks significant hydrogen bond donating capabilities and its large, hydrophobic surface area will resist solvation by water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents can interact with the polar functionalities of the molecule without the high energetic cost of disrupting a hydrogen-bonded network like water.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is likely, driven by van der Waals interactions with the aromatic and halogenated portions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. While these solvents can hydrogen bond, their alkyl portions will interact favorably with the solute.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3] This method is recognized by regulatory bodies like the OECD and is suitable for substances with solubilities above 10⁻² g/L.[1][4]

Workflow for Solubility Determination

Caption: Shake-Flask method workflow for solubility.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method (OECD 105 Principle)

Causality: This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing the most reliable measure of thermodynamic solubility.[3] Using a validated analytical method like HPLC ensures accurate quantification, free from interference.[5]

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The excess solid is critical to ensure saturation is reached.[6]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 hours) to reach equilibrium.[7] Preliminary tests can determine the minimum time required.[4]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the samples or filter them through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Prepare a calibration curve of the compound using a validated HPLC-UV or LC-MS method.[5] Carefully take an aliquot of the clear supernatant (the saturated solution), dilute it to fall within the calibration range, and analyze it to determine the concentration.

-

Verification: To confirm equilibrium was reached, samples can be analyzed at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.[7]

Table 1: Predicted vs. Experimental Solubility Data Template

| Solvent System | Predicted Solubility | Experimental Value (mg/mL) at 25°C | Analytical Method |

| Purified Water | Very Low | [To be determined] | HPLC-UV |

| PBS (pH 7.4) | Very Low | [To be determined] | HPLC-UV |

| Ethanol | Moderate | [To be determined] | HPLC-UV |

| DMSO | High | [To be determined] | HPLC-UV |

| Hexane | Moderate | [To be determined] | HPLC-UV |

Stability Profile: A Forced Degradation Approach

Stability testing is essential to understand how a molecule's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] Forced degradation studies , or stress testing, are the cornerstone of this process.[10] They are mandated by ICH guidelines (specifically ICH Q1A) to identify likely degradation products and establish the intrinsic stability of a molecule.[11][12]

Rationale for Stress Conditions

The goal of forced degradation is to achieve 5-20% degradation of the parent compound. This provides sufficient degradants for analytical method development and pathway elucidation without being so destructive that the primary pathways are obscured.[10]

-

Hydrolysis (Acidic & Basic): Probes susceptibility to pH-mediated degradation. The methoxy ether linkage could be a target for acid hydrolysis.

-

Oxidation: Assesses reactivity towards oxidative species. The electron-rich aromatic ring is a potential site for oxidation.

-

Photolysis: The carbon-iodine bond is often photosensitive. ICH Q1B provides a clear guideline for photostability testing.[11]

-

Thermal: Evaluates the molecule's stability at elevated temperatures, simulating long-term storage in accelerated conditions.[8]

Logical Flow of a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Protocol 2: Forced Degradation Study

Causality: This protocol systematically exposes the molecule to a range of harsh conditions to rapidly identify its potential liabilities. The use of a stability-indicating HPLC method is crucial; this is an analytical procedure proven to separate the parent compound from all potential process impurities and degradation products, ensuring accurate quantification.[13][14]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent mixture, such as acetonitrile/water.

-

Stress Condition Application:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C.

-

Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature.

-

Thermal: Store the stock solution (in a sealed vial to prevent evaporation) at 80°C.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A good starting point would be a gradient reversed-phase method on a C18 column with UV detection.[13] The method must be able to resolve the parent peak from all new peaks that appear under stress.

-

Data Interpretation: Calculate the percentage degradation of the parent compound and the relative percentage of each degradation product (by peak area). Aim for conditions that yield a 5-20% loss of the active ingredient.[10]

Table 2: Sample Data from Forced Degradation Study

| Condition | Time (h) | Parent Compound Assay (%) | Degradant 1 Area (%) | Degradant 2 Area (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | 92.1 | 6.8 | Not Detected | 98.9 |

| 0.1 M NaOH, 60°C | 24 | 98.5 | Not Detected | Not Detected | 98.5 |

| 3% H₂O₂, RT | 24 | 85.4 | 3.1 | 10.2 | 98.7 |

| 80°C Heat | 24 | 99.2 | Not Detected | Not Detected | 99.2 |

| ICH Photostability | - | 75.3 | 21.5 | Not Detected | 96.8 |

Note: Data is illustrative.

Conclusion and Forward Look

This guide has established a comprehensive, scientifically-grounded framework for the characterization of this compound. The inherent lipophilicity of the molecule suggests low aqueous solubility, a critical parameter that must be empirically determined using robust methods like the shake-flask protocol. The stability profile, investigated via a systematic forced degradation study, will reveal the molecule's liabilities, with the carbon-iodine bond being a key area of concern for photostability.

The execution of these protocols will generate the foundational data required for any successful research or development program. This information is indispensable for formulation scientists to develop appropriate delivery systems, for medicinal chemists to understand structure-stability relationships, and for regulatory professionals to build a comprehensive data package.

References

-

OECD Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]

-

OECD iLibrary. (1995). Test No. 105: Water Solubility. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]

-

YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

-

SlideShare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

SciSpace. (2018). Stability Indicating HPLC Method Development and Validation. [Link]

-

LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

Sources

- 1. filab.fr [filab.fr]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. oecd.org [oecd.org]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. youtube.com [youtube.com]

- 9. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]

- 10. scispace.com [scispace.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijtsrd.com [ijtsrd.com]

The Strategic Utility of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Polysubstituted benzene derivatives are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to advanced materials. The precise installation of multiple, distinct functional groups onto an aromatic core is a formidable challenge in synthetic organic chemistry, yet it unlocks access to novel chemical space and finely tuned molecular properties. This in-depth technical guide focuses on the strategic applications of a highly functionalized building block, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene . We will explore the inherent reactivity of this molecule, dictated by the electronic and steric interplay of its substituents, and delineate its potential as a versatile intermediate in the synthesis of complex molecular architectures. This guide will provide not only theoretical insights but also actionable experimental protocols for key transformations, empowering researchers to leverage the unique synthetic potential of this and structurally related compounds.

Introduction: Unveiling a Versatile Synthetic Building Block

The title compound, this compound, is a testament to the advances in synthetic methodology that allow for the creation of highly decorated aromatic rings. The presence of three distinct halogen atoms (chloro, fluoro, and iodo) alongside a methoxy group on a benzene ring presents a rich platform for selective, sequential chemical modifications. The utility of such molecules is particularly pronounced in medicinal chemistry, where the introduction of halogens can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic profile. For instance, fluorine is often incorporated to enhance metabolic stability and binding affinity, while chlorine can serve as a bioisostere for other functional groups and participate in crucial halogen bonding interactions.

The true synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl, allowing for regioselective functionalization of the iodine-bearing carbon without disturbing the chloro and fluoro substituents. This orthogonal reactivity is the cornerstone of its application as a linchpin for the assembly of complex, multi-substituted aromatic systems.

Below is the structure of this compound:

Caption: Structure of this compound.

Proposed Synthesis of the Core Scaffold

While not extensively documented, a plausible synthetic route to this compound can be devised from commercially available starting materials, leveraging well-established aromatic functionalization reactions. A likely precursor is a suitably substituted aniline, which can then undergo a Sandmeyer reaction to introduce the iodine atom.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway to the title compound.

The synthesis would commence with 4-chloro-2-fluoro-5-methoxyaniline. Diazotization of the aniline with sodium nitrite in the presence of a strong acid like hydrochloric acid would yield the corresponding diazonium salt. Subsequent treatment of the diazonium salt with potassium iodide, often with a copper(I) iodide catalyst, would afford the desired this compound. This one-pot diazotization-iodination procedure is a robust and scalable method for the synthesis of aryl iodides.[1]

Key Applications in Regioselective Cross-Coupling Reactions

The primary utility of this compound is as a versatile substrate in palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds allows for selective functionalization at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp2)-C(sp2) bonds. This compound is an excellent substrate for coupling with a wide range of boronic acids and their derivatives.

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene (5 mL) and ethanol (2 mL), followed by an aqueous solution of a base, such as 2M sodium carbonate (2.0 mmol).

-

Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-90 °C with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-phenyl-1-chloro-5-fluoro-2-methoxybenzene.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | >90 (Est.) |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | >90 (Est.) |

(Yields are estimated based on similar reactions reported in the literature)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.[2][3]

Caption: General scheme for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)), and a copper(I) cocatalyst (e.g., CuI (0.04 mmol, 4 mol%)).

-

Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL) and a suitable base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0 mmol).

-

Addition of Alkyne: Add phenylacetylene (1.1 mmol) to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification by column chromatography yields the desired 1-chloro-5-fluoro-2-methoxy-4-(phenylethynyl)benzene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of arylamines from aryl halides.[4][5][6]

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Reaction Setup: To a glovebox-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%)), a suitable phosphine ligand (e.g., XPhos (0.03 mmol, 3 mol%)), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (1.4 mmol)).

-

Addition of Reactants: Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the tube.

-

Solvent: Add a dry, degassed solvent such as toluene or dioxane (5 mL).

-

Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with stirring.

-

Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to give the desired N-arylated morpholine derivative.

Sequential Functionalization and Advanced Applications

The true elegance of using this compound as a building block lies in the potential for sequential cross-coupling reactions. After the initial selective functionalization at the C-I bond, the less reactive C-Cl bond can be activated for a second cross-coupling reaction under more forcing conditions or with a more specialized catalytic system. This allows for the controlled, stepwise introduction of different functionalities onto the aromatic ring, a strategy of immense value in the synthesis of complex drug molecules and functional materials.

Caption: Strategy for sequential cross-coupling reactions.

This stepwise approach enables the construction of highly substituted, non-symmetrical biaryls, aryl-alkynes, and arylamines, which are often challenging to synthesize via other methods. The methoxy group can also be a handle for further modification, such as demethylation to a phenol, which can then be used in etherification or other reactions.

Conclusion

This compound represents a highly valuable and versatile building block for modern organic synthesis. Its utility is primarily derived from the orthogonal reactivity of its halogen substituents, which allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided a framework for understanding the reactivity of this compound and has offered practical, step-by-step protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For researchers in drug discovery and materials science, mastering the chemistry of such polysubstituted aromatic scaffolds is a key enabler for the innovation of novel molecular entities with tailored properties.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. [Link]

-

Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. [Link]

-

Sandmeyer reaction. (2023). In Wikipedia. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). National Institutes of Health. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com. [Link]

- Preparation method for 4-(chlorodifluoromethoxy)aniline. (2014).

-

One-Step Preparation of Some 3-Substituted Anisoles. (n.d.). ACS Figshare. [Link]

-